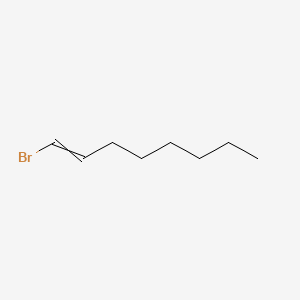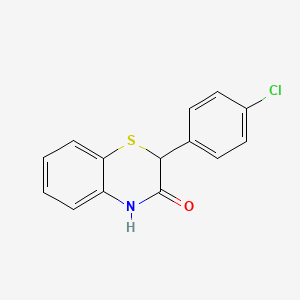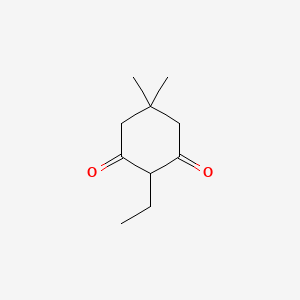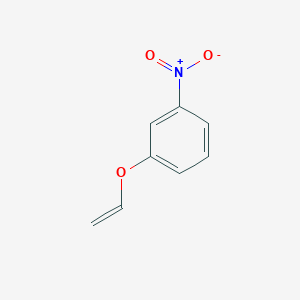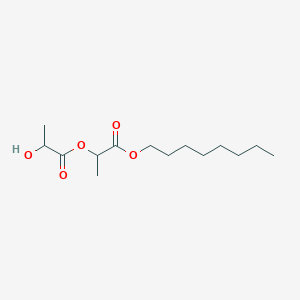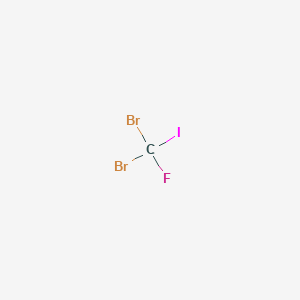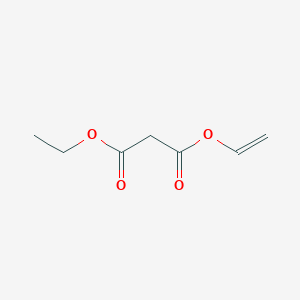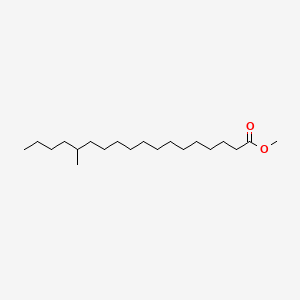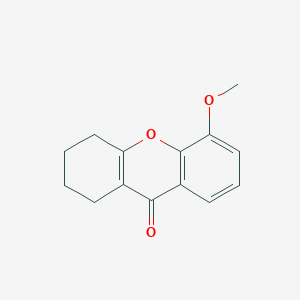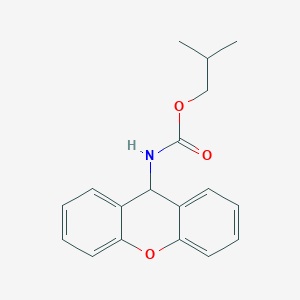
2-Methylpropyl 9h-xanthen-9-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carbamate group attached to it. The xanthene core is known for its fluorescence properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-Methylpropyl 9h-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring of the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
科学研究应用
2-Methylpropyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to fluoresce.
Industry: Utilized in the development of fluorescent dyes and pigments.
作用机制
The mechanism of action of 2-Methylpropyl 9h-xanthen-9-ylcarbamate is primarily based on its fluorescence properties. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The carbamate group can interact with various biological molecules, enhancing its utility in biological and medical applications.
相似化合物的比较
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its biological activities.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Uniqueness
2-Methylpropyl 9h-xanthen-9-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and potential applications in various fields. Its ability to form stable carbamate linkages makes it a valuable compound for developing new fluorescent probes and dyes.
属性
CAS 编号 |
6319-56-8 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
2-methylpropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)11-21-18(20)19-17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
InChI 键 |
FUWGNCXUBXBIJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


